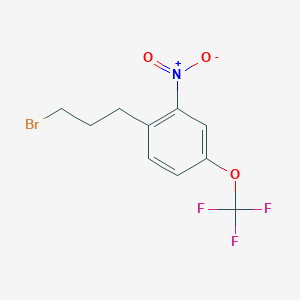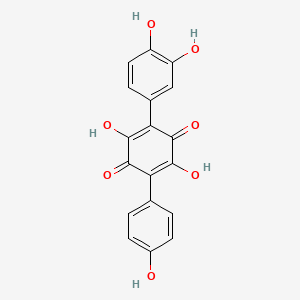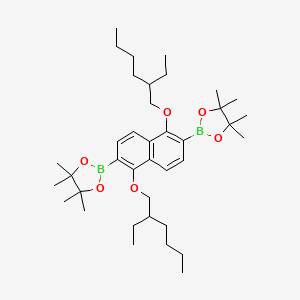
1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,5-dimethoxybenzene.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using reagents like trifluoromethylthiolating agents (e.g., CF3SCl) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, efficient purification methods, and waste management.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the fluoro or trifluoromethylthio groups.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The methoxy, fluoro, and trifluoromethylthio groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene: Similar structure but with different substitution patterns.
1,3-Dimethoxybenzene: Lacks the fluoro and trifluoromethylthio groups.
2-Fluoro-1,5-dimethoxybenzene: Similar but without the trifluoromethylthio group.
Uniqueness
1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H8F4O2S |
|---|---|
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
1-fluoro-3,5-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-5-3-6(10)8(7(4-5)15-2)16-9(11,12)13/h3-4H,1-2H3 |
Clave InChI |
FBMZJUDXQKLSRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)F)SC(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-](/img/structure/B14056129.png)
![Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B14056131.png)


![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate](/img/structure/B14056157.png)

![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)

![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)
